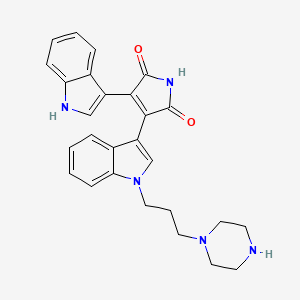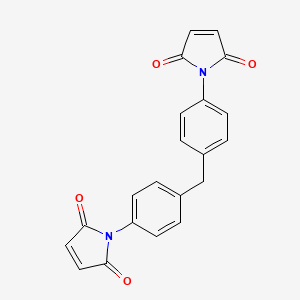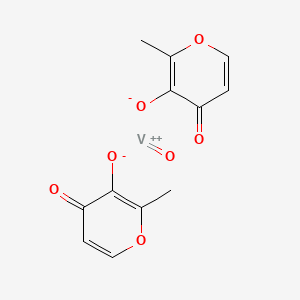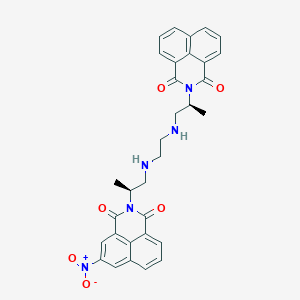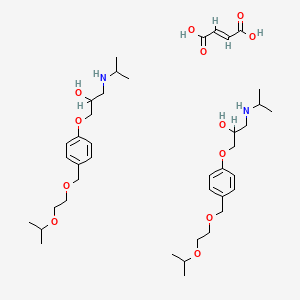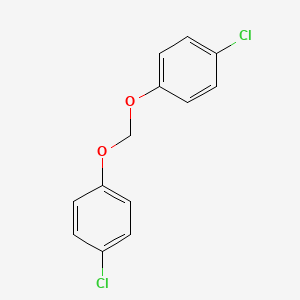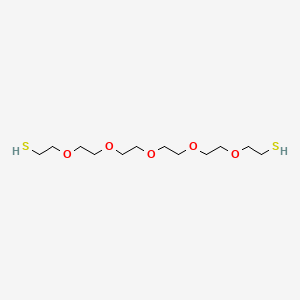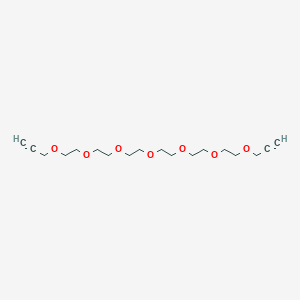
Bis propargyl-peg7
Descripción general
Descripción
Bis-propargyl-PEG7 is a molecule containing two propargyl groups connected by a polyethylene glycol (PEG) linker . It is used as a cross-linking agent in polymerization reactions or in the modification of materials . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Bis-propargyl-PEG7 can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Molecular Structure Analysis
The molecular formula of Bis-propargyl-PEG7 is C18H30O7 . It has a molecular weight of 358.4 g/mol . It contains two propargyl groups at each terminal end .Chemical Reactions Analysis
The propargyl groups in Bis-propargyl-PEG7 can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as “Click Chemistry”.Physical And Chemical Properties Analysis
Bis-propargyl-PEG7 is a liquid that is colorless to light yellow . It has a molecular weight of 358.4 g/mol and a molecular formula of C18H30O7 . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Synthetic Intermediates and Building Blocks
“Bis propargyl-peg7” and “Bis propargyl-PEG6” are propargyl derivatives that can serve as synthetic intermediates and building blocks . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Catalyst for Asymmetric Reactions
Propargyl derivatives have been used as highly stereoselective catalysts for several asymmetric reactions . This application extends to the asymmetric NH propargylation of aldehydes .
Synthesis of Heterobifunctional Poly (ethylene glycol)
“Bis propargyl-peg7” and “Bis propargyl-PEG6” can be used in the synthesis of heterobifunctional poly (ethylene glycol) (PEG) . The hydrophilic PEG units help improve the solubility of the molecule in aqueous environment .
Click Chemistry Reagent
These compounds contain an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a key process in “click chemistry”, a term used to describe reactions that are high yielding, wide in scope, and easy to perform .
Formation of Triazole Linkages
The propargyl groups in “Bis propargyl-peg7” and “Bis propargyl-PEG6” can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This can be useful in the development of various bioconjugates .
Drug Delivery Systems
The hydrophilic PEG spacer in these compounds increases solubility in aqueous media . This property, combined with the ability to form stable linkages, makes “Bis propargyl-peg7” and “Bis propargyl-PEG6” promising materials for use in drug delivery systems .
Mecanismo De Acción
Target of Action
Bis-propargyl-PEG7, also known as Bis-propargyl-PEG6, is a PEG-based PROTAC linker . The primary targets of this compound are biomolecules or compounds bearing azide groups . The propargyl groups in the compound can react with these azide-bearing targets via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Mode of Action
The mode of action of Bis-propargyl-PEG7 involves a click chemistry reaction, specifically the CuAAC . This reaction is a type of cycloaddition where an alkyne (contained in the Bis-propargyl-PEG7) and an azide (present in the target molecule) combine to form a stable triazole linkage . This reaction is catalyzed by copper .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG7 are those involving guanosine-3’, 5’-cyclic monophosphates . The compound can be used to synthesize polymer-linked multimers of these cyclic nucleotides . These multimers can serve as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes .
Pharmacokinetics
The pharmacokinetics of Bis-propargyl-PEG7 are influenced by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Bis-propargyl-PEG7’s action is the formation of stable triazole linkages with azide-bearing molecules . This can lead to the synthesis of polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used in various applications, including signal transduction research and the modulation of cyclic nucleotide-regulated proteins .
Action Environment
The action of Bis-propargyl-PEG7 is influenced by environmental factors such as the presence of copper, which is necessary for the CuAAC reaction . Additionally, the hydrophilic nature of the PEG spacer allows the compound to be more soluble in aqueous environments , which can influence its efficacy and stability.
Direcciones Futuras
While specific future directions for Bis-propargyl-PEG7 are not mentioned in the retrieved papers, the versatility of the propargyl group opens up new synthetic pathways for further elaboration . This suggests potential for future research and applications in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHENNJCGFCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis propargyl-peg7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




